molecular formula C19H17ClO4S B2888016 3-(4-tert-butylbenzenesulfonyl)-6-chloro-2H-chromen-2-one CAS No. 865656-29-7

3-(4-tert-butylbenzenesulfonyl)-6-chloro-2H-chromen-2-one

Cat. No.: B2888016
CAS No.: 865656-29-7
M. Wt: 376.85
InChI Key: SARXVNZUEGJPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on the available information, it appears that there are very few articles published on this compound . It’s important to note that the compound’s structure includes a sulfonyl group attached to a tert-butylphenyl group, and a chromen-2-one group with a chlorine atom .

Scientific Research Applications

Antibacterial Activity

Research has explored the antibacterial properties of coumarin derivatives synthesized from 4-Chloro-chromen-2-one, indicating that these compounds exhibit bacteriostatic and bactericidal activity against common bacterial strains such as Staphylococcus aureus, E. coli, and Klebsiella (Behrami, 2014). This highlights a potential application of 3-[(4-tert-butylphenyl)sulfonyl]-6-chloro-2H-chromen-2-one derivatives in developing new antibacterial agents.

Catalytic Applications

A study on the use of 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles as a catalyst showcases the efficiency of similar sulfonyl-based compounds in catalyzing the synthesis of organic molecules, offering insights into the potential catalytic applications of 3-[(4-tert-butylphenyl)sulfonyl]-6-chloro-2H-chromen-2-one derivatives (Safaei‐Ghomi et al., 2017).

Asymmetric Synthesis

The design and preparation of a C(2)-symmetric chiral bis-sulfoxide ligand for use in a rhodium-catalyzed reaction demonstrates the role of sulfonyl-containing compounds in asymmetric synthesis, enabling the creation of optically pure flavanones (Chen et al., 2010). This suggests that derivatives of 3-[(4-tert-butylphenyl)sulfonyl]-6-chloro-2H-chromen-2-one could be explored for similar asymmetric synthetic applications.

Antimicrobial and Antifungal Activities

Compounds incorporating the sulfamoyl moiety have been synthesized for use as antimicrobial agents, highlighting the effectiveness of sulfonyl-containing compounds against a range of bacterial and fungal pathogens (Darwish et al., 2014). This reinforces the potential of 3-[(4-tert-butylphenyl)sulfonyl]-6-chloro-2H-chromen-2-one in antimicrobial research.

Organic Synthesis and Material Science

The synthesis and application of tert-butyl phenyl sulfoxide as a traceless sulfenate anion precatalyst in organic synthesis (Zhang et al., 2015) and the stereocontrolled synthesis of 3-sulfonyl chroman-4-ols (Chang & Tsai, 2018) demonstrate the diverse applications of sulfonyl compounds in organic synthesis and material science, suggesting similar applications for 3-[(4-tert-butylphenyl)sulfonyl]-6-chloro-2H-chromen-2-one.

Properties

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-6-chlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO4S/c1-19(2,3)13-4-7-15(8-5-13)25(22,23)17-11-12-10-14(20)6-9-16(12)24-18(17)21/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARXVNZUEGJPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.